molecular formula C14H25NO5 B12739709 Acetyl carboxymethyl caproyl glycine CAS No. 72297-47-3

Acetyl carboxymethyl caproyl glycine

Cat. No.: B12739709
CAS No.: 72297-47-3
M. Wt: 287.35 g/mol
InChI Key: MXAWMJKSLZYLSG-UHFFFAOYSA-N
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Description

Acetyl carboxymethyl caproyl glycine is a chemical compound with the CAS Registry Number 72297-47-3 and a molecular formula of C14H25NO5 . As an amino acid derivative, it is part of a class of compounds that are frequently investigated for their surface-active properties. Similar structural analogs, such as acetyl carboxymethyl cocoyl glycine, are known to serve as gentle surfactants and conditioning agents in scientific formulations . This suggests potential research applications for this compound in the development of mild cleansing systems or in studies aimed at understanding the interaction of amino acid-based surfactants with biological membranes. The presence of both acetyl and carboxymethyl functional groups on the glycine backbone may offer sites for further chemical modification, making it a potential building block in synthetic chemistry and the preparation of more complex molecules . Researchers may explore its utility in creating novel drug delivery systems, a field that actively investigates various conjugates to improve drug targeting and bioavailability . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

72297-47-3

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

2-[carboxymethyl(decanoyl)amino]acetic acid

InChI

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15(10-13(17)18)11-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20)

InChI Key

MXAWMJKSLZYLSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of acetyl carboxymethyl caproyl glycine involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles . This process can be carried out using various reagents and conditions, such as the use of acetic anhydride and glycine in water . The reaction mixture is stirred vigorously until the glycine is almost completely dissolved, and then acetic anhydride is added in one portion. The solution is then placed in a refrigerator to effect complete crystallization .

Scientific Research Applications

Acetyl carboxymethyl caproyl glycine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the glycine cleavage system, which is involved in the metabolism of glycine and other amino acids . In industry, it is used in the production of cosmetics and personal care products due to its skin and hair conditioning properties .

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